Cycloolivil

Descripción general

Descripción

Cycloolivil is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species such as Nardostachys jatamansi and Stereospermum suaveolens . Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloolivil can be isolated from plant sources using various extraction techniques. For instance, it can be extracted from the roots of Stereospermum suaveolens using methanol, followed by purification through open silica gel column chromatography and high-performance liquid chromatography (HPLC) . The ethyl acetate-soluble fraction from the methanol extract is typically used for this purpose .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process, using solvents like methanol and ethyl acetate, and employing advanced chromatographic techniques for purification.

Análisis De Reacciones Químicas

Types of Reactions: Cycloolivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or methoxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism of Action

Cycloolivil exhibits potent antioxidant activity, making it a valuable compound in combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various pathologies including cancer, cardiovascular diseases, and diabetes .

Comparative Efficacy

In comparative studies, this compound has been shown to outperform traditional antioxidants such as probucol and α-tocopherol. It has been suggested that this compound may provide better therapeutic outcomes in conditions mediated by oxidative stress due to its higher efficacy and lower dosage requirements .

Anti-Inflammatory Effects

Inhibition of Pro-Inflammatory Markers

Recent studies have demonstrated that this compound can inhibit the expression of pro-inflammatory proteins such as COX-2 and TNF-α. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis and other inflammatory diseases .

Therapeutic Potential in Various Diseases

Cardiovascular Diseases

Due to its antioxidant properties, this compound may play a role in the prevention and treatment of cardiovascular diseases by reducing oxidative stress and inflammation within vascular tissues. Its ability to act as a calcium antagonist further supports its cardiovascular protective effects .

Diabetes Management

this compound's role in managing diabetic complications is noteworthy. By mitigating oxidative stress and inflammation, it may help improve insulin sensitivity and reduce the risk of diabetic complications such as neuropathy and retinopathy .

Cancer Research

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells positions it as a promising candidate in cancer therapeutics. Ongoing studies are investigating its mechanisms of action against various cancer cell lines .

Isolation and Sourcing

This compound is predominantly extracted from the plant Stereospermum personatum, where it can be obtained through solvent extraction methods involving hexane, chloroform, or methanol. The yield from dried plant material is approximately 0.061%, highlighting the need for efficient extraction techniques to enhance availability for research and therapeutic applications .

Summary of Key Findings

Mecanismo De Acción

Cycloolivil exerts its effects through various molecular mechanisms :

Antioxidant Activity: this compound acts as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines such as interleukin-6 and interleukin-8 by blocking the NF-κB and JAK/STAT signaling pathways.

Anti-cancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparación Con Compuestos Similares

Cycloolivil is structurally similar to other lignans such as olivil and lyoniresinol . it possesses unique properties that distinguish it from these compounds:

Actividad Biológica

Cycloolivil, a naturally occurring lignan, has garnered attention for its diverse biological activities, particularly in the context of antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is primarily isolated from various plant sources, notably Stereospermum personatum and Nardostachys jatamansi. It is characterized by its structural complexity and is recognized for its potential health benefits. The compound has been shown to exhibit significant antioxidant activity, making it a candidate for therapeutic applications in conditions associated with oxidative stress.

2. Antioxidant Activity

This compound has been identified as a potent antioxidant, surpassing traditional antioxidants such as α-tocopherol and Prubucol in efficacy. Research indicates that this compound can scavenge free radicals effectively, which is crucial in mitigating oxidative damage linked to various diseases including cancer and cardiovascular disorders.

Table 1: Antioxidant Properties of this compound

| Property | Measurement | Reference |

|---|---|---|

| Free radical scavenging | IC50 value (µM) | |

| Comparison with α-tocopherol | Better efficacy | |

| Source | Stereospermum personatum |

3. Anti-inflammatory Effects

Recent studies have highlighted this compound's ability to inhibit inflammatory pathways. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in keratinocytes exposed to TNF-α/IFN-γ. This effect is mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study published in the International Journal of Molecular Sciences demonstrated that this compound significantly inhibited COX-2 expression and reduced inflammatory cytokine production in human keratinocytes. The findings suggest its potential application in treating skin inflammatory diseases like atopic dermatitis.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : this compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Inhibition of Pro-inflammatory Mediators : By blocking key signaling pathways (NF-κB and JAK/STAT), this compound reduces the expression of inflammatory markers.

- Regulation of Enzymatic Activity : It inhibits enzymes such as COX-2, which play a critical role in inflammation.

5. Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound holds promise for various therapeutic applications:

- Cardiovascular Health : Its ability to reduce oxidative stress may help prevent atherosclerosis.

- Cancer Treatment : By modulating inflammatory pathways, this compound may contribute to cancer prevention strategies.

- Dermatological Conditions : Its effectiveness in reducing skin inflammation positions it as a potential treatment for conditions like psoriasis and eczema.

6. Conclusion

This compound is a compound with significant biological activity, particularly noted for its antioxidant and anti-inflammatory properties. The evidence supporting its therapeutic potential continues to grow, warranting further research into its applications across various health domains.

Propiedades

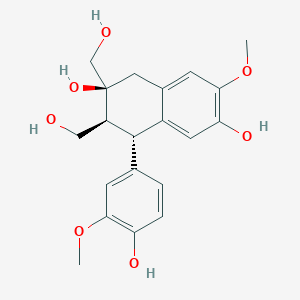

IUPAC Name |

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIQZCNOUZCRGH-VOBQZIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347745 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-05-9 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.